Ethyl 2-benzyloxyimino-3-oxobutyrate
Description
Ethyl 2-benzyloxyimino-3-oxobutyrate is a specialized organic compound featuring a benzyloxyimino group (-N-O-CH₂C₆H₅) at position 2 and a ketone (oxo) group at position 3, with an ethyl ester moiety. The benzyloxyimino group confers unique steric and electronic properties, influencing reactivity in cyclization and condensation reactions.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 3-oxo-2-phenylmethoxyiminobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
CEADWDFQIWMXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes critical differences between Ethyl 2-benzyloxyimino-3-oxobutyrate and its analogs:
*Estimated values are derived from structural analogs.
Steric and Electronic Effects
- Benzyloxyimino vs. Ethoxyimino: The benzyl group’s bulkiness in this compound may reduce reaction rates in sterically demanding environments but improves lipophilicity, enhancing solubility in organic solvents.
- Benzoylamino vs. Benzyloxyimino: The benzoylamino group (electron-withdrawing) in stabilizes enolate intermediates, whereas the benzyloxyimino group (electron-donating) may favor alternative reaction pathways, such as [1,3]-dipolar cycloadditions.
Research Findings and Trends
- Synthetic Methodologies: this compound likely follows synthetic routes analogous to , involving condensation of benzyloxyamine with β-keto esters under acid catalysis.
- Heterocycle Synthesis : Compounds like and highlight the utility of β-keto esters in constructing nitrogen-containing heterocycles, a trend applicable to the target compound.
- Thermodynamic Stability: The benzyloxyimino group may confer greater thermal stability compared to ethoxyimino analogs, as inferred from ISO-certified production processes for .
Q & A
Q. How should researchers design experiments to compare the catalytic activity of metal complexes in reactions involving this compound?
- Methodological Answer : Use a factorial design varying metal type (e.g., Cu, Pd, Ni), ligand structure (bidentate vs. monodentate), and solvent (polar aprotic vs. non-polar). Response variables include yield and turnover frequency (TOF). Statistical analysis (ANOVA) identifies significant factors. Control experiments (blank reactions without catalysts) account for non-catalytic pathways .
Q. What statistical approaches are appropriate for analyzing discrepancies in reported thermodynamic parameters (e.g., ΔH, ΔS) for this compound’s reactions?
- Methodological Answer : Apply multivariate regression to correlate experimental conditions (temperature, solvent dielectric constant) with thermodynamic data. Outlier detection (Grubbs’ test) removes anomalous datasets. Uncertainty quantification via Monte Carlo simulations improves parameter reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
